molecular formula C8H6O3 B092616 4-Hydroxybenzofuran-3(2H)-one CAS No. 19278-81-0

4-Hydroxybenzofuran-3(2H)-one

Cat. No.: B092616
CAS No.: 19278-81-0
M. Wt: 150.13 g/mol
InChI Key: ILIRETRCSDBASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family It is characterized by a benzene ring fused with a furan ring, with a hydroxyl group attached to the fourth position and a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-hydroxybenzaldehyde is reacted with appropriate coupling partners to form the desired benzofuran structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxybenzofuran-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with bacterial and viral proteins, disrupting their function and inhibiting the growth of pathogens .

Comparison with Similar Compounds

4-Hydroxybenzofuran-3(2H)-one can be compared with other benzofuran derivatives such as:

    Amiodarone: Used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic properties.

    Bergapten: Used in the treatment of skin disorders.

    Nodekenetin: Exhibits anti-inflammatory activity.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

    Usnic Acid: Known for its antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .

Biological Activity

4-Hydroxybenzofuran-3(2H)-one, also known as 4-hydroxy-3-benzofuranone, is a heterocyclic organic compound with significant biological activities. Its unique structure, characterized by a hydroxyl group at the fourth position and a ketone group at the third position of the benzofuran ring, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆O₃
  • Structural Features :
    • Benzofuran core
    • Hydroxyl group (–OH) at position 4
    • Ketone group (C=O) at position 3

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against pathogens such as Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which are crucial for combating oxidative stress-related diseases. One study highlighted its ability to scavenge free radicals effectively, suggesting potential applications in the prevention of conditions like cataracts and other oxidative damage-related disorders.

  • Free Radical Scavenging Activity : The compound exhibited significant scavenging activity with an IC50 value indicating its potency compared to established antioxidants.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, including HL60 promyelocytic leukemia cells. The proposed mechanisms include apoptosis induction and inhibition of specific kinases involved in cancer progression.

Cell Line IC50 (μM) Reference
HL60 (Leukemia)12.3
MCF-7 (Breast Cancer)16.1

The biological activities of this compound can be attributed to its structural features that facilitate interactions with various biological targets:

  • Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or metabolic pathways.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and preventing oxidative damage.
  • Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways and inhibition of key enzymes involved in tumor growth.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of this compound against multiple bacterial strains using agar diffusion methods. Results indicated significant inhibition against Staphylococcus aureus, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assay on Cancer Cells : In vitro studies on HL60 cells demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with an IC50 value of 12.3 μM, indicating strong potential for further development as an anticancer therapeutic.

Properties

IUPAC Name

4-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIRETRCSDBASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 2
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 5
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 6
4-Hydroxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.